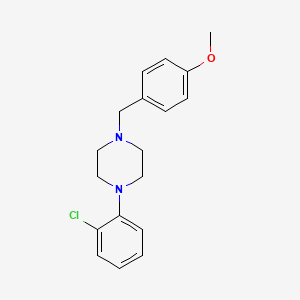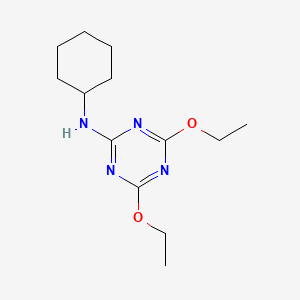
3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as MNAN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as materials science, drug discovery, and organic synthesis.
作用机制
The mechanism of action of 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile is not well understood, but it is believed to interact with biological targets through covalent bonding. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit the activity of certain enzymes, which could be useful in drug discovery.
Biochemical and Physiological Effects:
3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have some biochemical and physiological effects, but these effects are not well understood. Studies have shown that 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile can cause cytotoxicity in certain cell lines, but the mechanism of this cytotoxicity is unclear. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have some antimicrobial activity, but the extent of this activity is not well characterized.
实验室实验的优点和局限性
One advantage of using 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its ease of synthesis. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using relatively simple reactions and is readily available. However, one limitation of using 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile is its potential toxicity. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to be cytotoxic in certain cell lines, which could limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile. One area of research is the development of new materials based on 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to be a useful building block for the synthesis of various functional materials, and further research could lead to the development of new materials with novel properties. Another area of research is the development of new drugs based on 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been investigated as a potential scaffold for the development of new drugs, and further research could lead to the discovery of new drug candidates. Finally, more research is needed to understand the mechanism of action of 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile and its biochemical and physiological effects. A better understanding of these factors could lead to the development of new applications for 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile in various fields.
合成方法
3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 2-methylbenzaldehyde and 4-nitrobenzaldehyde with malononitrile. The final product is obtained through a condensation reaction between the intermediate compounds.
科学研究应用
3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been studied extensively for its potential applications in materials science. It has been used as a building block for the synthesis of various functional materials such as liquid crystals, organic semiconductors, and fluorescent dyes. In drug discovery, 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been investigated as a potential scaffold for the development of new drugs due to its ability to interact with biological targets. It has also been used in organic synthesis as a key intermediate for the synthesis of various biologically active compounds.
属性
IUPAC Name |
(E)-3-(2-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-12-4-2-3-5-14(12)10-15(11-17)13-6-8-16(9-7-13)18(19)20/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXGGRKUYWOWSK-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)



![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)
![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)
![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)

